3-Hydroxy-2-methylbenzoic Acid
Description
Historical Context of Research Involving Benzoic Acid Derivatives in Chemical Sciences
The study of benzoic acid and its derivatives has a rich history, dating back to the 16th century with the initial discovery of benzoic acid through the dry distillation of gum benzoin. chemeurope.comnewworldencyclopedia.orgwikipedia.org The determination of its structure in 1832 by Justus von Liebig and Friedrich Wöhler marked a significant milestone in the development of organic chemistry. chemeurope.comnewworldencyclopedia.org Early industrial production methods, such as the hydrolysis of benzotrichloride, have since been replaced by more environmentally sound processes like the catalytic oxidation of toluene. chemeurope.comacs.org
Throughout their history, benzoic acid derivatives have been recognized for their diverse applications, from their use as food preservatives, a property discovered by Salkowski in 1875, to their role as crucial precursors in the synthesis of a wide array of other organic compounds. chemeurope.comnewworldencyclopedia.orgatamanchemicals.com The reactivity of both the aromatic ring and the carboxylic acid group allows for a multitude of chemical transformations, making them foundational building blocks in synthetic chemistry. atamanchemicals.com This extensive history of research into benzoic acid and its related compounds has laid the groundwork for the investigation of more complex derivatives like 3-Hydroxy-2-methylbenzoic acid.
Significance of this compound in Contemporary Chemical and Biological Research Paradigms
This compound, a salicylic (B10762653) acid methyl derivative, has emerged as a compound of significant interest in modern chemical and biological research. cymitquimica.com Its importance is largely due to its role as a key intermediate in the synthesis of complex molecules, most notably certain HIV protease inhibitors. google.com This application underscores the compound's value in medicinal chemistry and drug development.
The molecular structure of this compound, featuring hydroxyl, carboxylic acid, and methyl groups on a benzene (B151609) ring, provides multiple reactive sites for further chemical modification. cymitquimica.com This structural versatility makes it a valuable building block for creating novel compounds with specific desired properties.
In the realm of biological research, while studies on this compound itself are specific, the broader class of hydroxybenzoic acids is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. rasayanjournal.co.inijsrst.com Research into derivatives of this compound and related compounds continues to explore their potential as therapeutic agents. For instance, derivatives have been synthesized and tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. rasayanjournal.co.in
Overview of Key Academic Research Trajectories Investigating this compound
Academic research on this compound has primarily focused on two main trajectories: the development of efficient synthesis methods and the exploration of its utility as a precursor for biologically active molecules.
Several synthetic routes to produce this compound have been developed, each with its own advantages and disadvantages. One established method involves the diazotization of 3-amino-2-methylbenzoic acid, followed by hydrolysis. google.comprepchem.com Another approach starts from 2-methyl-3-nitrobenzoic acid, which is reduced to the corresponding amino acid before diazotization. google.com More complex, multi-step syntheses have also been devised, for example, starting from 3-chloro-2-methylphenol (B1584042) or 3-methoxybenzoyl chloride, highlighting the ongoing effort to find economically and technologically viable production methods. google.com A method for its production from naphthalene (B1677914) as a starting substance has also been patented. google.com
The second major research area involves using this compound as a starting material for more complex molecules. Its acetylated form, 3-acetoxy-2-methylbenzoic acid, is also a known intermediate for HIV protease inhibitors, and its molecular structure and vibrational spectra have been subjects of detailed theoretical and experimental studies. jocpr.com Furthermore, research into novel ester and hybrid derivatives aims to generate new chemotherapeutic agents, with studies showing that such derivatives can possess significant antibacterial properties. rasayanjournal.co.inijsrst.com These investigations highlight the compound's role as a scaffold for developing new molecules with potential therapeutic applications.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 603-80-5 | cymitquimica.compharmacompass.comchemicalbook.comtcichemicals.com |
| Molecular Formula | C₈H₈O₃ | cymitquimica.compharmacompass.comnih.govthermofisher.com |
| Molecular Weight | 152.15 g/mol | pharmacompass.com |
| Appearance | White to orange to green powder or crystal | tcichemicals.com |
| Melting Point | 143.0 to 147.0 °C | google.comtcichemicals.com |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | cymitquimica.com |
| IUPAC Name | This compound | pharmacompass.comthermofisher.com |
Spectroscopic Data of this compound
| Spectroscopic Technique | Availability | Reference |
| ¹H NMR | Spectrum available | chemicalbook.com |
| ¹³C NMR | Spectrum available | spectrabase.com |
| Mass Spectrometry (MS) | Data available | chemicalbook.com |
| Infrared (IR) Spectroscopy | Data available | chemicalbook.com |
| Terahertz Absorption | Spectrum collected at 77 K | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIERSGULWXEJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291103 | |
| Record name | 3-Hydroxy-2-methylbenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603-80-5 | |
| Record name | 603-80-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-2-methylbenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Hydroxy 2 Methylbenzoic Acid and Its Derivatives
Retrosynthetic Analysis Approaches for the Elaboration of 3-Hydroxy-2-methylbenzoic Acid
Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by conceptually breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnection strategies are evident.
One common approach involves disconnecting the carboxyl group (C–COOH bond). This leads back to a substituted phenol (B47542) precursor, such as a halogenated or protected 2-methylphenol derivative. The carboxyl group can then be introduced in the forward synthesis via reactions like Grignard carboxylation or ortho-lithiation followed by quenching with carbon dioxide. google.com
An alternative disconnection targets the hydroxyl group (C–OH bond). This strategy suggests a precursor like 3-amino-2-methylbenzoic acid or 3-nitro-2-methylbenzoic acid. In the synthetic direction, the amino or nitro group can be converted to a hydroxyl group through a diazotization reaction followed by hydrolysis. google.com This approach relies on the availability and regioselective synthesis of the required amino or nitro-substituted toluic acid.
Classical Synthetic Routes to this compound
Classical methods for synthesizing this compound often involve multi-step sequences that rely on well-established chemical transformations.
Several linear synthetic sequences have been developed, starting from different precursors. A prominent route begins with 3-chloro-2-methylphenol (B1584042). google.com This pathway involves:
Protection of the hydroxyl group: The phenolic hydroxyl is protected, typically as a benzyl (B1604629) ether, by reacting 3-chloro-2-methylphenol with benzyl chloride. google.com
Grignard reagent formation: The resulting 2-benzyloxy-6-chlorotoluene is treated with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, (3-benzyloxy-2-methylphenyl)magnesium chloride. google.com
Carboxylation: The Grignard reagent is reacted with carbon dioxide (either gaseous or solid) to introduce the carboxylic acid moiety, yielding 3-benzyloxy-2-methylbenzoic acid. google.com
Deprotection: The benzyl protecting group is removed via catalytic hydrogenation to afford the final product, this compound. google.com
Another established method starts from 2-methyl-3-nitrobenzoic acid. google.com This precursor is first reduced to 3-amino-2-methylbenzoic acid, commonly through catalytic hydrogenation. The amino group is then converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium. Subsequent heating of the diazonium salt solution leads to its hydrolysis, yielding this compound. google.comchemicalbook.com A key challenge with this route can be the poor availability of the starting 2-methyl-3-nitrobenzoic acid. google.com
A third classical approach utilizes 3-methoxybenzoyl chloride as the starting material. google.com This method involves an initial reaction with aniline (B41778) to form an amide, followed by a directed ortho-metalation using n-butyllithium. The ortho position is then alkylated with methyl iodide. Finally, harsh acidic conditions are used to hydrolyze the amide and cleave the methyl ether, yielding the target molecule. google.com
An older, more drastic method involves the fusion of naphthalene-1,3,5-trisulfonic acid with a large excess of sodium hydroxide (B78521) in an autoclave at high temperatures (260 °C). wipo.int
Summary of Classical Synthetic Routes
| Starting Material | Key Intermediates | Key Reactions | Reference |
|---|---|---|---|
| 3-Chloro-2-methylphenol | 2-Benzyloxy-6-chlorotoluene, (3-Benzyloxy-2-methylphenyl)magnesium chloride, 3-Benzyloxy-2-methylbenzoic acid | Benzylation, Grignard Formation, Carboxylation, Hydrogenolysis | google.com |
| 2-Methyl-3-nitrobenzoic acid | 3-Amino-2-methylbenzoic acid, Diazonium salt | Reduction, Diazotization, Hydrolysis | google.comchemicalbook.com |
| 3-Methoxybenzoyl chloride | 3-Methoxy-N-phenylbenzamide, 3-Methoxy-2-methyl-N-phenylbenzamide | Amidation, Directed ortho-Metalation, Alkylation, Hydrolysis/Demethylation | google.com |
| Naphthalene-1,3,5-trisulfonic acid | Not applicable | Alkali Fusion | wipo.int |
Regioselectivity is a critical aspect of synthesizing this compound, ensuring the correct placement of the three substituents on the benzene (B151609) ring.
The synthesis from 3-chloro-2-methylphenol is an excellent example of a regioselective strategy. google.com The starting material already has the methyl and hydroxyl groups in the desired 1,2,3-substitution pattern. The formation of the Grignard reagent at the position of the chlorine atom and subsequent carboxylation ensures that the carboxylic acid group is introduced specifically at the C1 position, ortho to the methyl group and meta to the protected hydroxyl group. google.comucalgary.ca
Similarly, the route starting from 2-methyl-3-nitrobenzoic acid relies on the regiochemistry of the precursor. google.com The subsequent conversion of the nitro group to a hydroxyl group via reduction and diazotization does not alter the substitution pattern of the aromatic ring, thus preserving the regiochemistry established during the synthesis of the starting material itself. google.comchemicalbook.com
Modern Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint.
Transition metal catalysis plays a key role in several synthetic approaches to this compound and its precursors. A notable example is the use of a palladium-on-carbon (Pd/C) catalyst in the deprotection step of the synthesis starting from 3-chloro-2-methylphenol. google.com In this step, the 3-benzyloxy-2-methylbenzoic acid intermediate is subjected to hydrogenolysis, where hydrogen gas in the presence of the Pd/C catalyst cleaves the benzyl ether C-O bond, liberating the free hydroxyl group to form the final product. This reaction is typically efficient and proceeds under moderate conditions of temperature and pressure. google.com
While direct palladium-catalyzed C-H carboxylation of a phenol derivative is challenging, the broader field of palladium-catalyzed C-H functionalization of benzoic acids is rapidly advancing. acs.orgrsc.org These methods, often employing specialized ligands, could potentially be adapted for the synthesis of complex benzoic acid derivatives, although specific applications to this compound are not yet prominent. acs.orgnih.gov Other related palladium-catalyzed reactions include the carbonylation of aryl triflates or halides, which can be used to construct the benzoic acid moiety from appropriately substituted phenol derivatives. researchgate.net
This compound itself is an achiral molecule. However, organocatalysis offers powerful tools for the asymmetric synthesis of its chiral derivatives, which may be of interest for various applications. Bifunctional organocatalysts, such as those derived from thiourea (B124793) or cinchona alkaloids, are particularly adept at controlling the stereochemical outcome of reactions.
These catalysts operate by simultaneously activating both the nucleophile and the electrophile through non-covalent interactions, such as hydrogen bonding, within a chiral environment. For instance, a bifunctional catalyst could be employed in the enantioselective synthesis of axially chiral benzamides derived from 3-hydroxybenzamide (B181210) precursors through electrophilic aromatic halogenation. beilstein-journals.org
Another potential application involves the asymmetric functionalization of a precursor molecule. For example, a γ-hydroxy enone substrate could undergo an organocatalytic asymmetric Michael addition with an organoboron reagent, where a hydroxyl group on the substrate directs the stereochemical outcome. nih.gov While not directly applied to the synthesis of the title compound, these principles demonstrate the potential of organocatalysis to generate chiral molecules containing the hydroxybenzoic acid scaffold. Similarly, enantioselective fluorolactonization reactions of o-vinylbenzoic acids have been achieved using bifunctional organocatalysts, highlighting the ability to construct chiral, functionalized ring systems. researchgate.net
Green Chemistry Principles Applied to the Synthesis of this compound
The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. Key areas of focus include the use of safer solvents, improving atom economy, and optimizing reaction efficiency.
Solvent-Free and Aqueous-Phase Synthetic Methodologies
A significant goal in green chemistry is to reduce or eliminate the use of hazardous organic solvents. Research has demonstrated the feasibility of conducting certain reaction steps in aqueous media for the synthesis of this compound.
One notable example is the hydrogenolysis of 3-benzyloxy-2-methylbenzoic acid to yield the final product. This reaction can be effectively carried out in an aqueous basic medium using a palladium-on-carbon (Pd/C) catalyst under moderate hydrogen pressure. Following the reaction, the catalyst is filtered off, and the aqueous phase containing the product is separated and acidified to precipitate the pure this compound google.com. This approach not only avoids organic solvents but also simplifies the product isolation procedure.
While solvent-free methods for this specific compound are not extensively documented, the broader trend in green synthesis includes exploring such conditions. In related syntheses, greener bio-based solvents like cyclopentyl methyl ether (CPME) have been successfully used as alternatives to more toxic solvents like tetrahydrofuran (THF), showcasing a viable strategy for reducing environmental impact nih.gov.
Atom Economy and Reaction Efficiency Optimization Studies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product greenchemistry-toolkit.org. Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste.
For example, a classical synthesis route to this compound starts from 2-methyl-3-nitrobenzoic acid. This process involves:
Catalytic reduction of the nitro group to an amino group (3-amino-2-methylbenzoic acid).
Diazotization of the amino group using sodium nitrite and a strong acid.
Hydrolysis of the resulting diazonium salt by heating, which liberates nitrogen gas and forms the hydroxyl group google.com.
Synthesis of Structurally Related Analogs and Precursors for Research on this compound
The synthesis of precursors and structurally related analogs of this compound is essential for its production and for exploring the structure-activity relationships of its derivatives.
Table 2: Key Precursors for the Synthesis of this compound
| Precursor | Synthetic Transformation | Reference |
|---|---|---|
| 3-Amino-2-methylbenzoic acid | Diazotization followed by hydrolysis | google.comchemicalbook.com |
| 2-Methyl-3-nitrobenzoic acid | Reduction of the nitro group, then diazotization and hydrolysis | google.com |
| 3-Chloro-2-methylphenol | Protection of hydroxyl, Grignard reaction, carboxylation, deprotection | google.com |
Furthermore, the synthesis of analogs, such as esters and other derivatives, is a subject of ongoing research to develop new compounds with potential applications. For instance, derivatives of the parent compound, 3-hydroxybenzoic acid, have been synthesized by creating novel ester and hybrid molecules. One method involves the condensation of 3-alkoxy benzoic acids with 3-hydroxy methyl benzoate (B1203000) using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent rasayanjournal.co.in. Such combinatorial approaches can generate libraries of new chemical entities for further investigation rasayanjournal.co.inresearchgate.net.
Chemical Transformations and Mechanistic Investigations of 3 Hydroxy 2 Methylbenzoic Acid
Electrophilic Aromatic Substitution Reactions on 3-Hydroxy-2-methylbenzoic Acid
Electrophilic Aromatic Substitution (EAS) represents a fundamental class of reactions for functionalizing aromatic rings. The reactivity and orientation of these substitutions on a substituted benzene (B151609) ring, such as this compound, are dictated by the electronic properties of the substituents already present. scribd.com
The regioselectivity of electrophilic aromatic substitution on this compound is determined by the cumulative directing effects of its three substituents: the hydroxyl (-OH) group at position 3, the methyl (-CH3) group at position 2, and the carboxylic acid (-COOH) group at position 1.
Hydroxyl (-OH) Group: This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. lkouniv.ac.inmasterorganicchemistry.com It directs incoming electrophiles to positions 4 and 6.
Methyl (-CH3) Group: This is a weakly activating group and also an ortho, para-director, primarily through an inductive effect. masterorganicchemistry.com It directs incoming electrophiles to position 5 (para), as the ortho positions are already substituted.
Carboxylic Acid (-COOH) Group: This is a deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects. lkouniv.ac.in It directs incoming electrophiles to position 5.
The mechanistic pathway for EAS proceeds via a two-step mechanism. lkouniv.ac.in First, the electrophile (E⁺) attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. researchgate.net The stability of this intermediate determines the rate of reaction and the preferred position of attack. For substitution directed by the hydroxyl group at the ortho (C-4) and para (C-6) positions, an additional resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom of the hydroxyl group, significantly stabilizing the intermediate. libretexts.org This high degree of stabilization lowers the activation energy for the formation of the ortho and para intermediates compared to the meta intermediate. libretexts.org In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. lkouniv.ac.inuomustansiriyah.edu.iq
| Substituent | Position | Electronic Effect | Classification | Directed Positions | Predicted Major Products |
|---|---|---|---|---|---|
| -COOH | 1 | Electron-withdrawing | Deactivating, meta-director | 5 | Substitution favored at positions 4 and 6 due to the dominant activating effect of the -OH group. |
| -CH3 | 2 | Electron-donating | Activating, ortho, para-director | 5 (para) | |
| -OH | 3 | Strongly electron-donating | Strongly activating, ortho, para-director | 4 (ortho), 6 (para) |
Detailed kinetic and thermodynamic data, such as rate constants, activation energies, and enthalpy changes, specifically for the electrophilic aromatic substitution reactions of this compound, are not extensively reported in the available scientific literature. However, general principles of physical organic chemistry allow for qualitative predictions. The presence of two activating groups (hydroxyl and methyl) suggests that this compound would be more reactive towards electrophilic substitution than benzene itself, despite the presence of the deactivating carboxyl group. Kinetic studies on the oxidation of related compounds like p-hydroxy benzoic acid have been performed, providing a framework for how such analyses could be approached. asianpubs.org The determination of these parameters would require experimental studies involving reaction rate measurements at various temperatures and concentrations of reactants.
Nucleophilic Reactions Involving Carboxylic Acid and Hydroxyl Functionalities of this compound
The carboxylic acid and hydroxyl groups of this compound are key functional handles for a variety of nucleophilic reactions, enabling its use as a building block in organic synthesis.
Esterification Esterification of this compound involves the reaction of its carboxylic acid functionality with an alcohol, typically in the presence of an acid catalyst. The most common mechanism is the Fischer-Speier esterification. iajpr.com This reversible process involves several steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄), which activates the carboxyl carbon towards nucleophilic attack.
Nucleophilic attack by the alcohol molecule on the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water as a leaving group, regenerating the carbonyl double bond.
Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.
For sterically hindered or less reactive acids, alternative methods may be employed, such as using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction under milder conditions. diva-portal.org
Amidation The direct reaction between a carboxylic acid and an amine is often unfavorable at room temperature as it leads to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. dur.ac.uk Therefore, the synthesis of amides from this compound typically requires the use of coupling agents to activate the carboxylic acid group. fishersci.co.uk Reagents like dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium-based reagents like HATU are commonly used. fishersci.co.ukresearchgate.net
The general mechanism involving a carbodiimide (B86325) (e.g., DCC) is as follows:
The carboxylic acid adds to one of the double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate. fishersci.co.uk
This intermediate is a potent acylating agent. The amine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea.
A tetrahedral intermediate is formed, which collapses to yield the amide and a dicyclohexylurea byproduct.
Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to react with the O-acylisourea, forming an activated ester that is less prone to side reactions and racemization while remaining sufficiently reactive for amidation. fishersci.co.uk
Etherification targets the phenolic hydroxyl group of this compound. A standard method is the Williamson ether synthesis. This reaction involves:
Deprotonation of the acidic phenolic hydroxyl group using a suitable base (e.g., potassium carbonate, sodium hydroxide) to form a more nucleophilic phenoxide ion.
Nucleophilic substitution (Sₙ2 reaction) where the phenoxide ion attacks an alkyl halide (e.g., methyl iodide), displacing the halide and forming the ether linkage.
This method has been applied to related hydroxybenzoic acids to produce alkoxy derivatives. rasayanjournal.co.inresearchgate.net For example, 3-hydroxybenzoic acid can be first esterified and then subjected to etherification with alkyl halides in the presence of potassium carbonate. rasayanjournal.co.inresearchgate.net
Related coupling reactions can further functionalize the molecule. For instance, the hydroxyl and carboxyl groups can be involved in forming more complex structures, such as polyester (B1180765) chains or hybrid molecules through various coupling strategies, sometimes mediated by transition metal catalysts or specialized coupling agents. researchgate.net
Oxidation and Reduction Chemistry Applied to this compound
Oxidation The oxidation of this compound can occur at several sites, primarily the methyl group and the aromatic ring.
Oxidation of the Methyl Group: The alkyl side-chain can be oxidized to a carboxylic acid group using strong oxidizing agents. For example, potassium permanganate (B83412) (KMnO₄) under basic or acidic conditions can convert the methyl group into a carboxyl group, potentially yielding 3-hydroxyphthalic acid. This type of oxidation is known for converting alkylbenzenes to benzoic acids.
Oxidation of the Phenolic Ring: The electron-rich phenolic ring is susceptible to oxidation, which can lead to the formation of quinone-like structures or ring-opening products, especially under harsh oxidative conditions. The interaction of phenolic hydroxyl groups with certain oxidizing catalysts, such as those based on titanium(IV), can lead to oxidation of the catalyst itself, inhibiting its primary function in other reactions like amidation. ucj.org.ua
Reduction Reduction reactions primarily target the carboxylic acid group.
Reduction of the Carboxylic Acid: The carboxyl group is relatively resistant to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically required to reduce it to a primary alcohol, which would yield 3-hydroxy-2-methylbenzyl alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. An older method involves the use of sodium amalgam in a weakly acidic solution to achieve this transformation. researchgate.net
Reduction of the Aromatic Ring (Hydrogenation): Catalytic hydrogenation of the benzene ring is possible but requires harsh conditions (high pressure and temperature) and a suitable catalyst (e.g., rhodium, ruthenium). This would lead to the formation of 3-hydroxy-2-methylcyclohexanecarboxylic acid. A process for the synthesis of this compound involves the hydrogenolysis of a benzyl (B1604629) ether protecting group using a palladium on carbon (Pd/C) catalyst, which reduces the C-O bond of the ether but leaves the aromatic ring intact under mild conditions. google.com
| Reaction Type | Functional Group | Typical Reagents | Product Type |
|---|---|---|---|
| Esterification | Carboxylic Acid | Alcohol (e.g., MeOH), H₂SO₄ | Ester |
| Amidation | Carboxylic Acid | Amine, DCC or EDC/HOBt | Amide |
| Etherification | Hydroxyl | Alkyl Halide (e.g., MeI), K₂CO₃ | Ether |
| Oxidation | Methyl Group | KMnO₄ | Carboxylic Acid (di-acid) |
| Reduction | Carboxylic Acid | LiAlH₄ or BH₃ | Primary Alcohol |
Selective Oxidation Methodologies for Derivatization
The selective oxidation of this compound offers a pathway to novel derivatives by modifying its hydroxyl and methyl groups. While specific studies on this exact molecule are not extensively detailed in the surveyed literature, established principles of organic chemistry allow for the prediction of its oxidative behavior.
The phenolic hydroxyl group makes the aromatic ring electron-rich and susceptible to oxidation. Mild oxidizing agents can lead to the formation of quinone-like structures or oxidative coupling products. The methyl group, being an alkyl substituent on an aromatic ring, can be oxidized under more forceful conditions to a formyl group (-CHO) or further to a second carboxyl group (-COOH), yielding dicarboxylic acid derivatives. The choice of oxidant and reaction conditions is crucial for achieving selectivity. For instance, reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are known for the selective oxidation of primary alcohols to aldehydes, and similar principles could be adapted for the selective oxidation of the methyl group under specific catalytic systems. acs.org Furthermore, multi-step derivatization methods, which may involve converting carbonyls to oximes followed by silylation of hydroxyl groups, are employed in analytical contexts to create stable derivatives for analysis. rsc.org
A novel derivatization method using 3-(chlorosulfonyl)benzoic acid to react with free hydroxyl groups to form sulfonic esters has been developed for other phenolic compounds, suggesting a potential strategy for derivatizing the hydroxyl group of this compound. acs.org
Reductive Transformations of Functional Groups in Research Contexts
The reduction of the carboxylic acid group in this compound to a primary alcohol is a key transformation for producing 3-hydroxy-2-methylbenzyl alcohol. This conversion is typically achieved using powerful reducing agents.
Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of carboxylic acids. libretexts.org The reaction mechanism involves a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group of the carboxyl function, proceeding through an aldehyde intermediate that is immediately reduced to the primary alcohol. libretexts.org Due to the high reactivity of LiAlH₄, the reaction is comprehensive and reduces the acid directly to the alcohol.
Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃/THF), offer a milder and often more selective alternative for reducing carboxylic acids. libretexts.org Borane reacts more rapidly with carboxylic acids than with many other functional groups, which can be advantageous in complex molecules. libretexts.org More recently, catalytic methods using earth-abundant metals like manganese have been developed for the hydrosilylation of carboxylic acids to alcohols under mild conditions. nih.govacs.org Biocatalytic approaches using fungi such as Pycnoporus cinnabarinus have also been shown to selectively reduce aryl carboxylic acids to their corresponding alcohols, leaving other functional groups on the aromatic ring untouched. google.com
Table 1: Potential Reagents for Functional Group Transformations of this compound
| Transformation | Functional Group | Reagent Class | Specific Examples | Product Functional Group |
| Oxidation | Methyl (-CH₃) | Strong Oxidants | KMnO₄, CrO₃ | Carboxyl (-COOH) |
| Phenolic Hydroxyl (-OH) | Mild Oxidants | Fremy's salt | Quinone | |
| Reduction | Carboxyl (-COOH) | Hydride Reagents | LiAlH₄, BH₃/THF | Primary Alcohol (-CH₂OH) |
| Carboxyl (-COOH) | Catalytic Hydrosilylation | [MnBr(CO)₅] / PhSiH₃ | Primary Alcohol (-CH₂OH) | |
| Carboxyl (-COOH) | Biocatalyst | Pycnoporus cinnabarinus | Primary Alcohol (-CH₂OH) |
Decarboxylation Pathways of this compound
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a fundamental reaction of carboxylic acids. For aromatic acids like this compound, this transformation can be induced thermally or with the aid of catalysts.
Thermal Decarboxylation Studies and Mechanism
The thermal stability of hydroxybenzoic acids is highly dependent on the position of the hydroxyl substituent. Research comparing various isomers shows that 3-hydroxybenzoic acid has a particularly high thermal stability. researchgate.netfigshare.com No significant decarboxylation was observed for 3-hydroxybenzoic acid at temperatures up to 330°C in aqueous solutions. researchgate.netfigshare.com This suggests that the meta position of the hydroxyl group does not effectively stabilize the transition state required for decarboxylation, in contrast to ortho and para isomers, which are more readily decarboxylated. researchgate.netnist.gov
The general rate order for the thermal decarboxylation of hydroxybenzoic acids is: multiple ortho, para-OH substitution > ortho substitution > para substitution > meta substitution. researchgate.netfigshare.com The mechanism for thermal decarboxylation in aqueous media is believed to be facilitated by a water molecule, which acts as a proton bridge in a six-membered cyclic transition state, significantly lowering the activation energy compared to the gas phase reaction. researchgate.netfigshare.com The rate differences are primarily controlled by the activation entropy. researchgate.netfigshare.com
Catalytic Decarboxylation Approaches and Kinetics
To overcome the high temperatures required for thermal decarboxylation, various catalytic methods have been developed. These approaches offer milder reaction conditions and improved selectivity.
Transition-Metal Catalysis: Palladium and iron-ruthenium nanoparticle catalysts have been shown to be effective for the decarboxylation of hydroxybenzoic acids. nih.govrsc.org For instance, bimetallic iron–ruthenium nanoparticles can selectively decarboxylate various hydroxybenzoic acid derivatives to their corresponding phenols in high yields. nih.gov Palladium complexes with electron-donating phosphine (B1218219) ligands are also highly active in this transformation. rsc.org These catalytic systems often operate under a hydrogen atmosphere, which is essential for achieving high yields and selectivity. nih.gov
Biocatalysis: Enzymes known as hydroxybenzoic acid decarboxylases offer a green alternative to chemical catalysis. tuhh.de These enzymes, found in various microorganisms, catalyze the reversible decarboxylation of phenolic acids. tuhh.denih.gov While much research has focused on the reverse carboxylation reaction (a biological Kolbe-Schmitt synthesis), the natural function of these enzymes is decarboxylation. tuhh.denih.gov Kinetic studies on these enzymatic reactions reveal that they follow first-order kinetics and can be inhibited by the product. tuhh.deresearchgate.net
Table 2: Comparison of Decarboxylation Methods for Hydroxybenzoic Acids
| Method | Conditions | Catalyst/Medium | Key Findings | Citations |
| Thermal | High Temperature (>300°C) | Water | 3-Hydroxybenzoic acid is highly stable; ortho/para isomers react faster. | researchgate.netfigshare.com |
| Metal-Catalyzed | Moderate Temperature (150-200°C) | Fe-Ru nanoparticles, Pd complexes | High yields and selectivity for phenols; requires H₂ atmosphere. | nih.govrsc.orgacs.org |
| Biocatalytic | Mild Temperature (e.g., 30°C) | Decarboxylase enzymes | Highly selective, environmentally friendly; can be subject to product inhibition. | tuhh.deresearchgate.net |
Chelation and Complexation Research Involving this compound as a Ligand
The presence of both a carboxylate and a hydroxyl group allows this compound to act as an effective chelating agent, binding to metal ions to form coordination complexes. Benzoic acid and its derivatives are widely used as ligands in coordination chemistry. researchgate.net
Metal-Ligand Binding Studies and Coordination Chemistry
This compound can coordinate to metal centers as an anionic ligand after deprotonation of the carboxylic acid and, under certain conditions, the phenolic hydroxyl group. It can serve as a monodentate or bidentate ligand. researchgate.net The carboxylate group can bind in a monodentate fashion, or it can chelate to a metal center using both oxygen atoms. The adjacent hydroxyl group can also participate in chelation, forming a stable five-membered ring with the metal ion.
Studies on similar ligands, such as 3-hydroxybenzoic acid and its derivatives, show the formation of stable complexes with a range of transition metals including Ni(II) and Zn(II). semanticscholar.org In these complexes, the ligand often coordinates through the carboxylate oxygen and the phenolic oxygen. The coordination chemistry of Group 4 metals (Ti, Zr, Hf) with a similar ligand, 2-(2-hydroxy-4-methoxybenzoyl)benzoic acid, reveals complex structures where the carboxylate, hydroxyl, and carbonyl oxygens are all involved in various bridging and chelating coordination modes. tandfonline.com The resulting structures often feature pseudo-octahedral geometries around the metal centers. tandfonline.com The specific coordination mode is influenced by factors such as the metal ion's size and the reaction conditions. tandfonline.com
Supramolecular Assembly and Self-Organization Research
The study of supramolecular assembly and self-organization of this compound revolves around the non-covalent interactions dictated by its functional groups: a carboxylic acid and a phenolic hydroxyl group. These groups are primary sites for hydrogen bonding, which is a dominant force in the crystal engineering of benzoic acid derivatives. acs.orgcymitquimica.com While specific, in-depth research on the self-organization of this compound is not extensively detailed in publicly available literature, its structural motifs allow for predictable patterns of molecular assembly.
The molecule possesses both strong hydrogen bond donors (-COOH and phenolic -OH) and acceptors (C=O and -OH). This duality allows for the formation of robust and predictable hydrogen-bonded patterns known as supramolecular synthons. In many substituted benzoic acids, the carboxylic acid groups self-assemble into centrosymmetric dimers through strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.net
Derivatization Strategies for Enhanced Reactivity and Selectivity in Organic Synthesis Research
Derivatization of this compound is a key strategy for modifying its properties and for controlling its reactivity in multi-step organic synthesis. The presence of two reactive functional groups, a carboxylic acid and a phenolic hydroxyl, allows for selective modification to facilitate subsequent reactions. Strategies often involve protecting one group to allow a chemical transformation to occur selectively at the other.
Common derivatization reactions include esterification of the carboxylic acid and etherification or acylation of the phenolic hydroxyl group. ijsrst.com Converting the carboxylic acid to an ester, for example, protects it from acting as an acid or nucleophile, thereby enabling selective reactions at the hydroxyl position. Conversely, converting the hydroxyl group to an ether or an ester protects it during reactions targeting the carboxylic acid moiety.
Chemical derivatization is also a crucial technique for enhancing the analyzability of the compound in chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). ddtjournal.comresearchgate.net For instance, trimethylsilylation of the acidic protons of both the hydroxyl and carboxylic acid groups increases volatility for GC analysis.
Acylation of the Hydroxyl Group
A prominent derivatization strategy for this compound is the acylation of its phenolic hydroxyl group. This transformation yields an ester derivative, such as 3-acetoxy-2-methylbenzoic acid, which can serve as a valuable intermediate in the synthesis of more complex molecules. A documented method for this conversion involves acetylation using acetic anhydride (B1165640). google.com The reaction is typically performed in a basic solution to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity towards the acylating agent. google.com
| Reactant | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| This compound | 1. 2N Sodium Hydroxide (B78521) Solution 2. Acetic Anhydride | Aqueous solution, cooled to 5-8 °C, followed by acidification with HCl | 3-Acetoxy-2-methylbenzoic Acid | 90.0% |
Esterification and Etherification Strategies
While specific examples for this compound are not detailed, general methods for the derivatization of hydroxybenzoic acids are well-established and applicable.
Esterification: The carboxylic acid group can be converted to an ester (e.g., a methyl ester) using methods like Fischer-Speier esterification (refluxing in an alcohol like methanol (B129727) with a strong acid catalyst) or by reaction with alkylating agents like dimethyl sulfate (B86663) in the presence of a mild base such as potassium carbonate. rasayanjournal.co.inias.ac.in This derivatization is useful for protecting the carboxylic acid or for synthesizing ester-containing target molecules.
Etherification: The phenolic hydroxyl group can be converted to an ether by reaction with an alkyl halide (e.g., dimethyl sulfate or an alkyl bromide) under basic conditions (e.g., using K₂CO₃ in acetone). ijsrst.comrasayanjournal.co.in This strategy protects the hydroxyl group, preventing it from interfering in reactions at the carboxylic acid site. A multi-step synthesis could involve first esterifying the carboxylic acid, then forming an ether at the hydroxyl position, and finally hydrolyzing the ester back to a carboxylic acid, resulting in a net etherification of the starting material. rasayanjournal.co.in
These derivatization techniques provide essential tools for chemists to selectively manipulate the structure of this compound, enabling its use as a versatile building block in organic synthesis.
Biological Activity and Molecular Interactions of 3 Hydroxy 2 Methylbenzoic Acid in Research Contexts
Investigation of Biochemical Pathways Modulated by 3-Hydroxy-2-methylbenzoic Acid
Enzyme Inhibition and Activation Mechanisms Research
Scientific investigations have identified this compound as a notable intermediate in the metabolic pathways of certain microorganisms. It plays a role in the biodegradation of aromatic compounds. For example, it is a known metabolite in the breakdown of 2-methyl-3-nitrobenzoic acid. In this process, the nitro group is reduced to an amino group, which is then diazotized and subsequently hydrolyzed to yield this compound. google.com
Furthermore, research has pointed to its involvement in the synthesis of other biologically relevant molecules. For instance, the hydrogenolysis of 3-benzyloxy-2-methylbenzoic acid results in the formation of this compound. This reaction highlights its role as a product of specific enzymatic or catalytic processes. The compound itself can be a precursor; for example, it is used to prepare 3-acetoxy-2-methylbenzoic acid through acylation with acetic anhydride (B1165640). google.com This derivative is a key component for some HIV protease inhibitors. google.comgoogle.com
Receptor Binding and Signaling Pathway Modulation Studies
A study on the modulation of radiation response identified this compound 3-O-sulfate as one of several metabolites with altered levels following radiation exposure. nih.gov This suggests a potential, though indirect, involvement in cellular signaling pathways that respond to oxidative stress. nih.gov However, direct evidence of this compound binding to specific receptors and modulating signaling pathways is not extensively documented in the available research. Most studies focus on its role as a metabolic intermediate.
Cellular and Molecular Research on the Biological Effects of this compound
In Vitro Cell Culture Studies for Biological Response Profiling
In vitro studies have been crucial in understanding the metabolic transformations and potential biological effects of this compound and its derivatives. For instance, derivatives of hydroxybenzoic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including DLD-1 colorectal adenocarcinoma, HeLa cervical cancer, and MCF-7 breast cancer cells. researchgate.net While this research focuses on derivatives, it underscores the utility of in vitro cell culture systems for assessing the biological response to this class of compounds.
The following interactive table summarizes the cytotoxic activity of a hydroxybenzoic acid derivative, providing a framework for how such data is presented in research.
Molecular Docking and Interaction Analysis with Biological Macromolecules
Molecular docking studies are computational methods used to predict the binding orientation and affinity of a molecule to a target protein. While specific molecular docking studies focusing exclusively on this compound are not widely reported, research on similar benzoic acid derivatives provides valuable insights. For example, docking studies on other hydroxybenzoic acid derivatives have been conducted to evaluate their potential as inhibitors of enzymes like EGFR tyrosine kinase. researchgate.net These studies analyze the binding energy and interactions, such as hydrogen bonding, with amino acid residues in the active site of the target protein. researchgate.net
Similarly, molecular docking has been employed to investigate the interaction of benzoic acid derivatives with the main protease of SARS-CoV-2, highlighting the potential for this class of compounds to exhibit antiviral activity. nih.gov These computational analyses are instrumental in predicting the biological activity and guiding the synthesis of new, more potent derivatives.
Research into Potential Bioactivity as a Precursor or Metabolite within Biological Systems
This compound is recognized as a key precursor and metabolite in various biological and synthetic pathways. It serves as a crucial starting material for the synthesis of 3-acetoxy-2-methylbenzoyl chloride, a compound that is a structural unit for novel HIV protease inhibitors. google.com The process involves the acylation of this compound. google.com The resulting inhibitors act by suppressing the biological activity of the HIV protease enzyme, which in turn inhibits the replication of the HIV virus. google.com
The compound's role as a metabolite is also evident in microbial degradation pathways. As mentioned earlier, it is formed during the breakdown of certain aromatic compounds by microorganisms. google.com This metabolic role is significant in the context of bioremediation and understanding the environmental fate of various organic pollutants.
The following table outlines the role of this compound as a precursor in a significant therapeutic application.
Biotransformation Pathways and Metabolite Identification Research
Biotransformation is the process by which living organisms chemically alter compounds. For this compound, research has identified specific metabolites, providing clues to its metabolic pathway in vivo. A notable discovery was made in the context of radiation metabolomics, where researchers sought to identify biomarkers for gamma-radiation exposure in mice. nih.gov
In these studies, analysis of urine samples from mice exposed to 3-Gy doses of gamma radiation revealed a significant elevation of a specific metabolite. nih.gov Through tandem mass spectrometry, this metabolite was identified as This compound 3-O-sulfate . nih.govresearchgate.net The presence of this sulfated conjugate indicates that a key biotransformation pathway for this compound involves Phase II metabolism, where a sulfate (B86663) group is attached to the hydroxyl group, a common mechanism for increasing water solubility and facilitating excretion.
| Identified Metabolite | Biological Matrix | Research Context | Key Finding |
| This compound 3-O-sulfate | Mouse Urine | Radiation Metabolomics | Elevated levels observed after 3-Gy gamma-radiation exposure, serving as a potential biomarker. nih.govresearchgate.net |
Role in Microbial Metabolism and Host-Microbe Interactions Research
The interplay between chemical compounds and microbial communities is a burgeoning field of research. Aromatic acids, including derivatives of benzoic acid, are known to be products of and active participants in microbial metabolism. heraldopenaccess.us These compounds can influence the composition and function of microbial ecosystems, such as the human gut microbiota.
Research on phenylcarboxylic acids (PCAs), a class that includes hydroxybenzoic acids, has shown they can possess antimicrobial properties. For instance, hydroxybenzoic acids have been found to be more potent inhibitors of Lactobacilli than benzoic acid itself. heraldopenaccess.us This suggests that compounds like this compound could play a role in modulating microbial populations within a host.
Furthermore, studies on phytopathogens demonstrate how host-derived benzoic acids can influence host-microbe interactions. In one case, benzoic acid was found to interfere with the degradation of 4-hydroxybenzoic acid by the bacterium Xanthomonas campestris. researchgate.net It achieves this by competitively binding to a bacterial sensor protein, PobR, thereby disrupting the pathogen's ability to metabolize a key plant-derived compound and reducing its virulence. researchgate.net This highlights a sophisticated defense mechanism where a host plant uses a simple benzoic acid derivative to interfere with pathogen metabolism. While this study did not use this compound specifically, it provides a clear model for how such compounds can function in host-microbe interactions.
Structure-Activity Relationship (SAR) Studies for this compound Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and toxicology. They involve systematically modifying a molecule's structure to understand how these changes affect its biological activity. This knowledge is crucial for designing more potent and selective compounds.
Design Principles for Systematic SAR Investigations
The design of systematic SAR studies for compounds like this compound follows established principles. The goal is to explore how different functional groups and their positions on the benzoic acid scaffold influence a specific biological outcome.
Key design principles include:
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain similar biological activity. For example, in a series of MTHFD2 inhibitors, the γ-carboxylic acid of a glutamic acid moiety was replaced with a 1H-tetrazole group, which significantly increased potency. nih.gov
Systematic Modification of Substituents: Altering the nature (e.g., electron-donating vs. electron-withdrawing), size, and position of substituents on the aromatic ring. Studies on benzoic acid derivatives as antifeedants systematically varied functional groups and their locations to determine the criteria for optimal activity. researchgate.net
Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation. In the development of STAT3 inhibitors, replacing a flexible glycine (B1666218) linker with a more rigid proline linker led to a threefold improvement in potency. acs.org
Homologation: Systematically increasing the length of an alkyl chain to probe the size of a binding pocket.
Stereochemical Variation: Synthesizing and testing different stereoisomers (enantiomers or diastereomers), as biological systems are chiral and often show preference for one isomer over another. For the aforementioned STAT3 inhibitors, the (R)-proline analogue was significantly more active than the (S)-enantiomer. acs.org
These principles allow researchers to build a comprehensive map of the chemical space around a lead compound, guiding the rational design of improved analogs. iomcworld.comiomcworld.com
Correlating Structural Modifications with Biological Outcomes in Research Models
Applying the principles of SAR has led to significant findings across various research models involving benzoic acid derivatives. These studies demonstrate how subtle structural changes can lead to dramatic differences in biological activity.
| Research Area | Parent Scaffold/Compound | Structural Modification | Effect on Biological Activity |
| Anti-Sickling Agents | Benzoic Acid | Addition of hydrophilic substituents (e.g., -OH, -COOH). | Enhanced interaction with polar amino acid residues in hemoglobin, leading to anti-sickling properties. iomcworld.comresearchgate.net |
| Pine Weevil Antifeedants | Benzoic Acid | Esterification of the carboxylic acid and addition of methoxy (B1213986) groups at positions 2 and 4. | Methyl 2,4-dimethoxybenzoate showed one of the highest antifeedant indices. researchgate.net |
| STAT3 Inhibition | Benzoic Acid-based scaffold | Replacement of a flexible glycine linker with a rigid (R)-proline linker. | 3-fold improvement in STAT3 DNA-binding inhibition. acs.org |
| CLK Kinase Inhibition | Quinazoline-based scaffold | Introduction of various substituents on the scaffold. | Discovery of a derivative with an IC50 of 0.004 µM against HsCLK1, demonstrating high potency. mdpi.com |
| MTHFD2 Inhibition | Pyrimidine-based scaffold | Removal of an NH2 group from the pyrimidine (B1678525) ring. | Significant decrease in inhibitory activity, highlighting the group's importance for binding. nih.gov |
These examples underscore the power of SAR studies. For instance, in the development of anti-sickling agents, it was determined that a phenyl core is critical for hydrophobic interactions, while hydrophilic substituents are necessary for binding to polar residues near the mutation site in sickle hemoglobin. iomcworld.com Similarly, extensive SAR on antifeedants for the pine weevil identified five key criteria for efficacy, leading to the identification of highly potent compounds like methyl 2,4-dimethoxybenzoate. researchgate.net
Research into Mechanisms of Action in Biological Systems
Understanding a compound's mechanism of action—the specific biochemical interaction through which it produces its pharmacological effect—is a primary goal of molecular research. This often involves identifying the compound's direct molecular target(s).
Target Identification and Validation Methodologies in Functional Genomics
Functional genomics provides a powerful toolkit for elucidating the targets and mechanisms of action of small molecules like this compound. These methodologies operate on a genome-wide scale to connect a compound's activity to specific genes or proteins.
Key methodologies include:
Chemical Genomics/Proteomics: This approach uses a small molecule as a "bait" to find its binding partners. For example, a novel auxin transport inhibitor, BUM (a benzoic acid derivative), was identified through a chemical genomics screen. Subsequent binding assays confirmed its primary targets as ABCB transporters, which are involved in auxin efflux. nih.gov
In Silico Target Prediction: Computational tools use the structure of a query molecule to predict its biological targets by comparing it to databases of compounds with known activities. Tools like TargetHunter predict potential targets by matching the query structure against bioactive compounds, using a 2D similarity threshold. researchgate.net This allows researchers to generate hypotheses about a compound's mechanism of action before conducting experiments.
Differential Gene Expression Analysis: High-throughput methods like DNA microarrays or RNA-sequencing are used to measure changes in the transcription of thousands of genes in response to treatment with a compound. yu.ac.kr This can reveal the biological pathways perturbed by the molecule, offering clues to its mechanism. The Tox21 program, for example, uses high-throughput screening to assess how chemicals affect biological pathways, helping to build "adverse outcome pathways" (AOPs). nih.gov
In Vivo Reporter Gene Assays: This technique involves linking a promoter of a gene of interest to a reporter gene (e.g., one that produces light or color). If a compound activates or inhibits the promoter, a change in the reporter signal can be measured, providing information about the compound's effect on specific gene regulation pathways. yu.ac.kr
Once a potential target is identified, it must be validated. Validation methods confirm that the interaction between the compound and the target is responsible for the observed biological effect. This can involve techniques such as genetic knockdown (e.g., using siRNA) of the proposed target to see if it negates the compound's effect, or performing binding assays with purified proteins to confirm a direct interaction. yu.ac.krnih.gov
| Methodology | Principle | Example Application |
| Chemical Genomics | Using a small molecule to screen for and identify its direct protein targets in a biological system. | A benzoic acid derivative (BUM) was used to identify ABCB/P-glycoprotein as a key target in auxin transport. nih.gov |
| In Silico Prediction | Employing computational algorithms (e.g., TargetHunter) to predict targets based on structural similarity to known ligands. | Used to generate hypotheses for the targets of novel synthetic compounds or natural products. researchgate.net |
| Transcriptomics | Analyzing genome-wide changes in mRNA expression (e.g., via DNA microarrays) to identify perturbed biological pathways. | The Tox21 program screens thousands of substances to understand their effects on toxicity pathways. nih.gov |
| Reporter Gene Assays | Using genetically engineered cells with reporter systems to monitor the activation or inhibition of specific signaling pathways. | Visualization of in vivo reporter gene expression using radiolabeled substrates to assess gene regulation. yu.ac.kr |
Mechanistic Elucidation via Proteomics and Metabolomics Technologies in Research
The investigation into the precise mechanisms of action of this compound at a molecular level is increasingly reliant on high-throughput "omics" technologies. Metabolomics, in particular, has provided significant insights by identifying the compound and its derivatives within complex biological samples, linking them to specific physiological states.
A key study utilizing metabolomics for biodosimetry in a mouse model identified a sulfated form of the compound, this compound 3-O-sulfate, as a specific urinary biomarker for exposure to a 3-Gy dose of gamma-radiation. nih.govnih.gov Researchers used ultra-performance liquid chromatography–time-of-flight mass spectrometry (UPLC–TOFMS) to analyze urine samples from mice exposed to radiation. nih.gov The results showed that while other biomarkers were common to different radiation doses, the elevation of this compound 3-O-sulfate was distinct to the 3-Gy exposure group. nih.govnih.gov The identity of this metabolite was unequivocally confirmed through co-chromatography and tandem mass spectrometry, which compared the fragmentation pattern of the urinary peak with that of a synthetically created standard. nih.govresearchgate.net While the precise metabolic origin of this compound 3-O-sulfate is not yet known, its identification underscores the power of metabolomics in discovering sensitive and specific biomarkers. nih.gov
While direct, large-scale proteomics studies focused exclusively on this compound are not extensively detailed in current literature, research on analogous benzoic acid derivatives provides a framework for potential protein interactions. For instance, studies on other derivatives have shown inhibitory effects on key enzymes such as tyrosinase and 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase. nih.govtandfonline.com These findings suggest that proteomics approaches, such as affinity purification-mass spectrometry or thermal proteome profiling, could be employed to identify specific protein binding partners of this compound, thereby elucidating its molecular targets and downstream cellular effects.
Table 1: Key Metabolomic Findings for this compound Derivative in Radiation Biodosimetry Research
| Identified Metabolite | Research Context | Analytical Technology | Key Finding | Citation |
|---|---|---|---|---|
| This compound 3-O-sulfate | Identification of urinary biomarkers for gamma-radiation exposure in mice. | UPLC-TOFMS, Tandem Mass Spectrometry | Specifically elevated in the urine of mice exposed to a 3-Gy dose of radiation, but not an 8-Gy dose. | nih.gov, nih.gov, researchgate.net |
| N-hexanoylglycine | Identification of urinary biomarkers for gamma-radiation exposure in mice. | UPLC-TOFMS, Tandem Mass Spectrometry | Identified as a urinary biomarker for exposure to both 3-Gy and 8-Gy radiation doses. | nih.gov, nih.gov |
| β-thymidine | Identification of urinary biomarkers for gamma-radiation exposure in mice. | UPLC-TOFMS, Tandem Mass Spectrometry | Identified as a urinary biomarker for exposure to both 3-Gy and 8-Gy radiation doses. | nih.gov, nih.gov |
Emerging Research Applications of this compound in Chemical Biology and Biotechnology
The unique chemical structure of this compound, featuring both hydroxyl and carboxylic acid functional groups on an aromatic ring, makes it a valuable scaffold and intermediate in chemical biology and biotechnology research. chemimpex.com Its utility spans from the synthesis of complex bioactive molecules to the development of novel diagnostic tools.
In the field of chemical biology, particularly in drug discovery, this compound serves as a crucial building block. A significant application is its use as a structural unit for the development of novel and highly active HIV protease inhibitors. google.com In this context, the related compound 3-acetoxy-2-methylbenzoic acid is reacted with a complex amine-containing molecule to produce the final active compound, which suppresses HIV replication by inhibiting the viral protease enzyme. google.com This highlights the role of the core benzoic acid structure in creating molecules with precise three-dimensional shapes capable of interacting with specific biological targets. Furthermore, it is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents. chemimpex.com
The application of this compound derivatives in biotechnology is prominently demonstrated by its role as a biomarker. As established through metabolomics, this compound 3-O-sulfate is a non-invasive urinary biomarker for specific levels of radiation exposure. nih.govnih.gov The development of such biomarkers is a critical goal in biotechnology, offering potential tools for monitoring environmental or accidental radiation exposure in populations. nih.gov This research provides a foundation for creating targeted assays for radiation biodosimetry. nih.gov
Moreover, research into derivatives of the closely related 3-hydroxybenzoic acid for antibacterial applications points to another emerging area. rasayanjournal.co.inresearchgate.net By synthesizing novel ester and hybrid derivatives, researchers aim to generate potent chemotherapeutic agents, demonstrating a chemical biology approach to combating microbial resistance. rasayanjournal.co.inresearchgate.net
Table 2: Summary of Emerging Research Applications
| Application Area | Specific Use | Research Outcome | Field | Citation |
|---|---|---|---|---|
| Drug Discovery | Intermediate for HIV protease inhibitors. | Synthesis of a decahydroisoquinoline (B1345475) derivative that inhibits the HIV protease enzyme, suppressing viral replication. | Chemical Biology | google.com |
| Pharmaceutical Synthesis | Building block for anti-inflammatory and analgesic medications. | Serves as a key intermediate in the synthesis of various pharmaceuticals. | Chemical Biology | chemimpex.com |
| Biotechnology / Diagnostics | Non-invasive biomarker for radiation exposure. | Identification of its sulfated derivative as a specific urinary marker for 3-Gy gamma-radiation dose. | Biotechnology | nih.gov, nih.gov |
Advanced Analytical Approaches in the Study of 3 Hydroxy 2 Methylbenzoic Acid
Chromatographic Techniques for Separation and Purity Assessment in Research Applications
Chromatographic methods are fundamental in the analytical workflow for 3-Hydroxy-2-methylbenzoic Acid, providing the means to isolate the compound and evaluate its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are among the most powerful techniques utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.
Reverse-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a method for the analysis of 2-Hydroxy-3-methylbenzoic acid, an isomer of the title compound, utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry compatibility, the non-volatile phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.comsielc.com The validation of an HPLC method is critical to ensure its reliability and includes the assessment of parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mjcce.org.mkresearchgate.netlongdom.org For example, a validated HPLC-PDA method for p-hydroxybenzoic acid reported a good linearity (r² > 0.999) over a wide concentration range and established LOD and LOQ values. mjcce.org.mk
A study on the simultaneous determination of nelfinavir (B1663628) mesylate and its impurities, including this compound, highlights the development of an HPLC method. scielo.br While the primary focus was on micellar electrokinetic chromatography, the study underscores the importance of quality control and the need for validated analytical methods for impurities.
Table 1: Example of HPLC Method Parameters for Benzoic Acid Derivatives
| Parameter | Condition |
|---|---|
| Column | RP-18 (250 mm x 4 mm, 5 µm) mjcce.org.mk |
| Mobile Phase | Acetonitrile and 0.05% trifluoroacetic acid in water (15:85) mjcce.org.mk |
| Flow Rate | 1.0 mL/min |
| Detection | Photodiode Array (PDA) at 258 nm researchgate.net |
| Column Temperature | 25°C mjcce.org.mk |
This table presents a compilation of typical HPLC conditions and is for illustrative purposes.
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound itself is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. colostate.edu This process converts the non-volatile acid into a more volatile derivative, typically an ester or a silyl (B83357) derivative. colostate.eduresearchgate.net
The most common derivatization method is esterification, often to form methyl esters, which are well-characterized by their mass spectra and retention indices. colostate.edu Silylation is another widely used technique. researchgate.net Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. GC-MS analysis of volatile metabolites from various sources has successfully identified numerous benzoic acid derivatives, demonstrating the utility of this technique for complex sample analysis. nih.govmdpi.com For instance, a study on honeydew honeys identified the methyl ester of 2-hydroxybenzoic acid as a marker compound using comprehensive two-dimensional gas chromatography (GCxGC-MS). vup.sk
Capillary Electrophoresis (CE) for High-Resolution Mixture Analysis
Capillary electrophoresis offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. nih.govptfarm.pl For the analysis of this compound, which is an acidic compound, CE provides an excellent alternative or complementary technique to HPLC. Micellar electrokinetic chromatography (MEKC), a mode of CE, is particularly useful for the separation of both neutral and charged compounds and has been successfully applied to the simultaneous determination of nelfinavir mesylate and its impurities, one of which is this compound. scielo.brresearchgate.net
The development of a MEKC method involves optimizing the composition of the background electrolyte, which typically includes a buffer, a surfactant (like sodium dodecyl sulphate, SDS, to form micelles), and an organic modifier (such as methanol). scielo.br A study detailed the optimization of an electrolyte system composed of sodium tetraborate (B1243019) buffer, SDS, and methanol (B129727) for the analysis of nelfinavir and its impurities, including this compound. scielo.br
Mass Spectrometry (MS) for Elucidation of Reaction Products and Biological Metabolites
Mass spectrometry is an indispensable tool for the structural characterization of molecules. In the context of this compound, MS, particularly when coupled with chromatographic separation techniques, is vital for identifying reaction products and elucidating the structures of its biological metabolites.
High-Resolution Mass Spectrometry (HRMS) Techniques for Elemental Composition
High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. mdpi.comresearchgate.net This capability is crucial when identifying novel reaction products or metabolites of this compound. Techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are powerful for untargeted metabolomics studies, enabling the identification of a wide range of metabolites in complex biological samples. animbiosci.organimbiosci.org
For example, in a study identifying urinary biomarkers for gamma-radiation exposure in mice, ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) was used. nih.gov The elemental composition of ions was generated based on their exact masses, leading to the identification of this compound 3-O-sulfate as a biomarker. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic fragmentation pattern. vu.edu.auresearchgate.net This pattern serves as a structural fingerprint, providing detailed information about the molecule's connectivity. This is particularly valuable for distinguishing between isomers and for the structural elucidation of unknown compounds.
The fragmentation pattern of a sulfated derivative of this compound has been studied in detail. nih.govresearchgate.net In a radiation metabolomics study, the negative ion MS/MS fragmentation of synthetic this compound 3-O-sulfate was compared to that of a peak found in mouse urine. nih.govresearchgate.net The identical fragmentation patterns confirmed the identity of the urinary metabolite. nih.gov The details of the mass fragmentation of the deprotonated molecular ion ([M-H]⁻) were crucial in this identification process. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| p-Hydroxybenzoic Acid |
| Phosphoric Acid |
| Trifluoroacetic Acid |
| 2-Hydroxy-3-methylbenzoic acid |
| Nelfinavir Mesylate |
| Sodium Dodecyl Sulphate (SDS) |
| Sodium Tetraborate |
| Methanol |
| This compound 3-O-sulfate |
Hyphenated Techniques (LC-MS, GC-MS) for Integrated Analytical Platforms
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures containing this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for its identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing this compound due to its polarity and thermal sensitivity. In a typical LC-MS analysis, the compound is first separated from a sample matrix using a reversed-phase High-Performance Liquid Chromatography (HPLC) column, such as a C18 or biphenyl (B1667301) column. vu.edu.au The separation is achieved using a mobile phase gradient, often a mixture of acidified water and an organic solvent like methanol or acetonitrile. vu.edu.au
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operating in negative ion mode to deprotonate the carboxylic acid and phenolic hydroxyl groups, yielding a prominent [M-H]⁻ ion. vu.edu.au Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. For instance, the characteristic MS/MS transition for monohydroxybenzoic acids is the fragmentation of the m/z 137 parent ion to a m/z 93 product ion, corresponding to the loss of carbon dioxide (CO₂). vu.edu.au This high selectivity and sensitivity make LC-MS an excellent method for quantitative studies, as demonstrated in the analysis of hydroxybenzoic acid isomers in complex samples like commercial seaweed biostimulants. vu.edu.au
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires derivatization of the polar functional groups of this compound to increase its volatility. The hydroxyl and carboxylic acid groups are often converted to their trimethylsilyl (B98337) (TMS) or methyl ester derivatives. researchgate.net After derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5). researchgate.net The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for positive identification. researchgate.net GC-MS is a robust technique for identifying and quantifying various benzoic acid derivatives in complex extracts. chemicalbook.com
The table below outlines typical parameters for LC-MS and GC-MS analysis applicable to this compound.
| Parameter | LC-MS | GC-MS |
| Separation Column | Reversed-phase (e.g., C18, Biphenyl) vu.edu.au | Capillary column (e.g., DB-5, Rtx-1) researchgate.net |
| Mobile/Carrier Gas | Acetonitrile/Methanol/Water gradient vu.edu.au | Helium (carrier gas) chemicalbook.com |
| Ionization Source | Electrospray Ionization (ESI) vu.edu.au | Electron Impact (EI) researchgate.net |
| Derivatization | Not usually required | Often required (e.g., silylation, methylation) researchgate.net |
| Typical Application | Quantitative analysis in biological/environmental matrices vu.edu.au | Identification in complex organic extracts chemicalbook.com |
Spectroscopic Methodologies for Research on this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structure elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. acs.org
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methyl group protons, and the acidic protons of the hydroxyl and carboxyl groups can be observed. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals allow for a complete assignment of the proton environment. For example, the aromatic protons will appear as a multiplet system, while the methyl group will be a singlet. acs.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule, including the quaternary carbons of the benzene (B151609) ring and the carboxyl group. acs.org
In reaction monitoring, NMR is used to follow the progress of a chemical transformation. By taking spectra of the reaction mixture at different time points, the disappearance of reactant signals and the appearance of product signals can be tracked. This allows for the determination of reaction completion and the identification of any intermediates or byproducts. For instance, in the synthesis of a derivative, changes in the chemical shifts of the protons or carbons near the reaction site provide direct evidence of the transformation. acs.org
For mechanistic studies, advanced NMR techniques such as 2D NMR (e.g., COSY, HMQC, HMBC) can establish connectivity between protons and carbons, helping to piece together complex molecular structures formed during a reaction. acs.org Isotope labeling studies, where an atom is replaced by its NMR-active isotope (e.g., ¹³C or ²H), can be used to trace the path of specific atoms through a reaction mechanism, providing definitive evidence for proposed pathways.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Chemical Reactions
Infrared (IR) and Raman spectroscopy are vibrational techniques that probe the functional groups within a molecule, making them ideal for monitoring chemical reactions involving this compound.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by specific molecular vibrations (stretching, bending). The IR spectrum of this compound displays characteristic absorption bands that act as fingerprints for its key functional groups. redalyc.org
O-H Stretching: A broad absorption band is typically observed in the region of 3300-2500 cm⁻¹ This broadness is due to the strong hydrogen bonding of the carboxylic acid dimer and the phenolic hydroxyl group.
C=O Stretching: A strong, sharp peak appears around 1700-1680 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid. scielo.br
C-O Stretching and O-H Bending: Bands in the 1440-1200 cm⁻¹ region are associated with C-O stretching and O-H in-plane bending vibrations. nih.gov
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.
During a chemical reaction, such as the esterification of the carboxylic acid or the etherification of the hydroxyl group, the IR spectrum will show distinct changes. For example, in an esterification reaction, the broad O-H band of the carboxylic acid will disappear and a new C=O stretching band for the ester will appear at a higher frequency (around 1750-1735 cm⁻¹).
Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While C=O and O-H stretches are strong in the IR spectrum, aromatic ring vibrations and C-C backbone stretches are often strong in the Raman spectrum. nih.gov This makes Raman spectroscopy particularly useful for observing changes in the aromatic system or the carbon skeleton during a reaction. For a related isomer, 4-hydroxy-3-methylbenzoic acid, key Raman bands are observed for the CH₃ symmetric stretching (2927 cm⁻¹) and C-H in-plane bending (1145, 1109 cm⁻¹). nih.gov
The table below summarizes the key vibrational frequencies for this compound.
| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| Phenolic/Carboxylic O-H | Stretch | 3300-2500 (Broad) scielo.br | Weak |
| Carboxylic C=O | Stretch | 1700-1680 (Strong) scielo.br | Moderate |
| Aromatic C=C | Stretch | 1600-1450 nih.gov | Strong |
| Methyl C-H | Stretch | ~2955 nih.gov | ~2927 nih.gov |
| C-O | Stretch | 1300-1200 nih.gov | Moderate |
UV-Visible Spectroscopy for Quantitative Analysis and Kinetic Studies in Research
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the π-electron system of the benzene ring gives rise to characteristic absorption bands in the UV region. researchgate.net
For quantitative analysis , UV-Vis spectroscopy is a simple and rapid method. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. To quantify this compound, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The λmax for hydroxybenzoic acids typically falls in the range of 230-310 nm, depending on the solvent and pH. researchgate.net
For kinetic studies , UV-Vis spectroscopy is used to monitor the change in concentration of a reactant or product over time. By recording the absorbance at a specific wavelength at regular intervals, a plot of absorbance versus time can be generated. This data can then be used to determine the rate of the reaction. For example, the oxidation or degradation of hydroxybenzoic acids can be followed by monitoring the decrease in the intensity of their characteristic UV absorption peak. researchgate.netresearchgate.net This approach has been successfully used to study the kinetics of degradation of hydroxybenzoic acids by advanced oxidation processes, where the reaction was found to follow pseudo-first-order kinetics. nsf.gov
X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination in Research
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of molecular structure, as well as detailed information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
For a molecule like this compound, single crystals are grown from a suitable solvent. These crystals are then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined.
Studies on closely related isomers, such as 2-hydroxy-3-methylbenzoic acid, provide insight into the expected solid-state structure. In the crystal structure of 2-hydroxy-3-methylbenzoic acid, the molecules form centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two adjacent molecules. Additionally, a strong intramolecular hydrogen bond is observed between the hydroxyl group and the carbonyl oxygen of the carboxylic acid group. The benzene ring and the carboxyl group are nearly coplanar. It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding, forming dimers in the solid state.
The table below presents typical crystallographic data obtained from an X-ray diffraction study, using data from the related isomer 2-hydroxy-3-methylbenzoic acid as an illustrative example.
| Parameter | Value (for 2-hydroxy-3-methylbenzoic acid) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.759 |
| b (Å) | 4.105 |
| c (Å) | 16.049 |
| β (°) | 91.70 |
| Z (molecules/unit cell) | 4 |
| Intermolecular H-bond (Å) | 2.60 (Carboxyl-Carboxyl) |
| Intramolecular H-bond (Å) | 2.58 (Hydroxyl-Carbonyl) |
Electrochemical Methods for Redox Behavior Investigations and Sensing Applications in Research
Electrochemical methods are employed to investigate the redox properties of this compound and to develop sensitive analytical sensors. The phenolic hydroxyl group is electroactive, meaning it can be oxidized at a suitable electrode surface.
Cyclic Voltammetry (CV) is a primary technique used to study this redox behavior. In a CV experiment, the potential applied to a working electrode is scanned linearly in the positive direction and then reversed. The resulting current is plotted against the applied potential, producing a voltammogram. The oxidation of the phenolic group of this compound would appear as an anodic (oxidation) peak in the forward scan. The peak potential provides information about the ease of oxidation, while the peak current is related to its concentration. Studies on benzoic acid have shown that its electrochemical behavior is dependent on the electrode material (e.g., platinum, gold) and the pH of the medium.
The insights gained from these investigations are foundational for developing electrochemical sensors . By modifying an electrode surface with materials that enhance the electrochemical response or improve selectivity, highly sensitive sensors for the detection of phenolic compounds can be fabricated. For example, electrodes modified with conducting polymers or nanomaterials can lower the oxidation overpotential and increase the signal, leading to lower detection limits. These sensors can be used in techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) for the quantitative determination of this compound in various samples.
Computational and Theoretical Frameworks Applied to 3 Hydroxy 2 Methylbenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution, molecular orbital energies, and the energetic landscape of chemical reactions.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between computational cost and accuracy, making it suitable for analyzing molecules of the size and complexity of 3-hydroxy-2-methylbenzoic acid.
A theoretical study on the closely related compound, 3-acetoxy-2-methylbenzoic acid, using DFT with the B3LYP method, provides a framework for how such analyses are conducted. jocpr.com The primary focus of such a study is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity.
These orbital energies allow for the calculation of various global reactivity descriptors. jocpr.comnih.gov For instance, Natural Bond Orbital (NBO) analysis can be performed to investigate intramolecular charge transfer and delocalization of electron density within the this compound structure. Such calculations reveal the nature of the hybrid orbitals and the percentage of s- and p-type character, offering a deeper understanding of the bonding within the molecule. jocpr.com
Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT Note: The following data is illustrative of parameters typically derived from DFT calculations for benzoic acid derivatives and is not specific experimental data for this compound.
| Parameter | Formula | Description |
| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic character of a species. |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) can provide highly accurate energy calculations. nih.gov
For this compound, these methods are invaluable for characterizing its energetic landscape. This involves locating and calculating the energies of various stable conformations (minima) and the transition states that connect them. By mapping these points, a potential energy surface can be constructed, which is crucial for understanding the molecule's flexibility and the preferred pathways for conformational changes.
Furthermore, ab initio calculations are used to model reaction paths. For instance, they can be employed to study the mechanism of reactions involving the carboxyl or hydroxyl groups, such as esterification or proton transfer. By calculating the energy profile along a reaction coordinate, researchers can determine activation barriers and identify reaction intermediates, providing a detailed, step-by-step view of the chemical transformation.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Binding Studies
While quantum methods excel at describing electronic properties, Molecular Dynamics (MD) simulations are the primary tool for exploring the physical movements and conformational dynamics of molecules over time. MD simulations model a system of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the system evolves. unipa.it
A critical prerequisite for any MD simulation is a high-quality force field. uiuc.edu A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles. simtk.org For common biomolecules like proteins and nucleic acids, well-established force fields such as CHARMM, AMBER, and GROMOS exist. uiuc.edu
However, for a less common molecule like this compound, specific parameters for its unique chemical structure may not be available. Therefore, a crucial step is parameterization. This process involves deriving parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). nih.govsimtk.org These parameters are typically derived by fitting them to high-level quantum chemical calculations or experimental data. nih.govresearchgate.net The goal is to ensure the force field can accurately reproduce the molecule's geometry, vibrational frequencies, and conformational energy landscape. nih.gov The process often involves optimizing partial atomic charges using methods like the Restrained Electrostatic Potential (RESP) approach to accurately model intermolecular interactions. nih.gov
Once a validated force field is established, MD simulations can be used to study this compound in various environments, particularly in solution. Solvation plays a critical role in molecular conformation and behavior. Simulations can explicitly model the surrounding solvent molecules (e.g., water), providing a realistic depiction of how solute-solvent interactions, such as hydrogen bonding, influence the conformational preferences of the molecule. nih.gov
These simulations can track the rotational dynamics around the C-C bond connecting the carboxylic acid group and the C-O bond of the hydroxyl group, identifying the most stable rotamers and the timescales of their interconversion. nih.govsoton.ac.uk In the context of drug discovery, MD is essential for studying ligand-binding. If this compound or its derivatives are investigated as potential inhibitors of a protein, MD simulations can model the process of the ligand entering the protein's binding site, revealing the key interactions that stabilize the complex and the conformational changes that may occur in both the ligand and the protein upon binding. unipa.it
Cheminformatics and QSAR/QSPR Modeling of this compound Derivatives
Cheminformatics applies computational and informational techniques to solve problems in chemistry. A major area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. neovarsity.org These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). neovarsity.orgnih.gov
For a series of derivatives of this compound, a QSAR study would begin by calculating a set of numerical values, known as molecular descriptors, for each compound. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D graph of the molecule (e.g., Balaban index, molecular connectivity indices). nih.gov
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).
Physicochemical descriptors: Related to properties like lipophilicity (logP) and polarizability.
Once these descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that correlates a subset of these descriptors with an observed activity (e.g., antimicrobial potency). nih.gov A successful QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemistry efforts toward more potent compounds. neovarsity.org
Table 2: Examples of Molecular Descriptor Classes for QSAR/QSPR
| Descriptor Class | Example(s) | Information Encoded |
| Topological | Valence molecular connectivity index (1χv), Balaban index (J) | Atomic connectivity and branching of the molecular skeleton. |
| Shape | Kier's alpha shape indices (κα1) | Molecular shape and size. |
| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution and frontier orbital reactivity. |
| Physicochemical | LogP (octanol-water partition coefficient) | Hydrophobicity/lipophilicity of the molecule. |
Descriptors and Feature Selection for Predictive Biological Activity Models
Quantitative Structure-Activity Relationship (QSAR) models are fundamental in computational toxicology and drug discovery. These models establish a mathematical correlation between the chemical structures of compounds and their biological activities. The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties.
For a molecule like this compound, a wide array of descriptors can be calculated to capture its structural and electronic features. These can be broadly categorized as:
1D Descriptors: These are based on the molecular formula and include attributes like molecular weight, atom count, and bond count.
2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices (e.g., Balaban index, Kier's shape indices), connectivity indices, and counts of specific functional groups. These descriptors encode information about the size, shape, and branching of the molecule.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area (e.g., solvent-accessible surface area).
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges.
Feature Selection: Given the vast number of calculable descriptors, a crucial step in QSAR modeling is feature selection. This process aims to identify the most relevant descriptors that contribute significantly to the prediction of biological activity while eliminating redundant or irrelevant ones. nih.gov This helps in building simpler, more interpretable, and more predictive models. Common feature selection techniques include:
Stepwise Regression: A method that iteratively adds or removes descriptors from the model based on their statistical significance.
Genetic Algorithms: Inspired by the process of natural selection, these algorithms evolve a population of descriptor subsets to find the optimal combination.
Recursive Feature Elimination: This technique recursively removes the least important features and builds a model with the remaining ones until the desired number of features is reached.
In a QSAR study on p-hydroxy benzoic acid derivatives, it was found that the antimicrobial activity was governed by descriptors such as the valence first order molecular connectivity index (1χv), Kier's alpha first order shape index (κα1), Kier's first order shape index (κ1), and the Balaban topological index (J). nih.gov
Illustrative Molecular Descriptors for Benzoic Acid Derivatives:
| Descriptor Type | Descriptor Name | Illustrative Value (for Benzoic Acid) | Description |
| Physicochemical | Molecular Weight | 122.12 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Balaban Index (J) | 2.68 | A topological index based on the distance sum connectivity of the graph representation of the molecule. |
| Electronic | Dipole Moment | 1.73 D | A measure of the separation of positive and negative electrical charges within a molecule. |
| Quantum Chemical | LUMO Energy | -0.6 eV | The energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| Quantum Chemical | HOMO Energy | -7.2 eV | The energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
Note: The values in this table are for benzoic acid and are provided for illustrative purposes to represent the types of descriptors that would be calculated for this compound.
Machine Learning Approaches in Structure-Activity/Property Prediction Research
Machine learning (ML) has become an indispensable tool in QSAR and Quantitative Structure-Property Relationship (QSPR) studies, offering powerful algorithms to model complex and non-linear relationships between molecular structures and their activities or properties. nih.govmdpi.comresearchgate.net For a compound like this compound, ML models can be trained on datasets of similar molecules with known biological activities to predict its potential efficacy or toxicity.
Several machine learning algorithms are commonly employed in this context:
Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable.
Partial Least Squares (PLS): A regression method that is particularly useful when the number of predictor variables is high, and there is multicollinearity among them.
Support Vector Machines (SVM): A supervised learning model that uses classification algorithms for two-group classification problems.
Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.
Artificial Neural Networks (ANN): A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns.
A study on predicting the cytotoxicity of phenols utilized a deep neural network (DNN) and found that hydrophobic, steric, and electronic effects were relevant in determining the cytotoxicity variability. acs.org Another study on aromatase inhibitors demonstrated that a random forest regression model could predict biological activity with high accuracy. nih.gov
Illustrative Performance of Machine Learning Models in QSAR:
| Machine Learning Model | R² (Coefficient of Determination) | Use Case in QSAR |
| Linear Regression | 0.58 | Predicting biological activity of aromatase inhibitors. nih.gov |
| Random Forest Regression | 0.84 | Predicting biological activity of aromatase inhibitors. nih.gov |
| Gradient Boosting Regression | 0.77 | Predicting biological activity of aromatase inhibitors. nih.gov |
| Bagging Regression | 0.80 | Predicting biological activity of aromatase inhibitors. nih.gov |
Note: This table presents data from a study on aromatase inhibitors to illustrate the comparative performance of different machine learning models in a QSAR context.
Reaction Mechanism Prediction and Transition State Analysis using Advanced Computational Methods
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including predicting reaction pathways and analyzing the transition states of these reactions. For this compound, these methods can be used to understand its reactivity in various chemical transformations, such as esterification, oxidation, or electrophilic aromatic substitution.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of atoms, molecules, and condensed matter. It is instrumental in studying reaction mechanisms by allowing for the calculation of the geometries and energies of reactants, products, and, crucially, transition states.
Transition State Analysis: The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. By locating and characterizing the transition state, chemists can determine the activation energy of a reaction, which is a key factor in determining the reaction rate. Computational methods can provide detailed information about the geometry of the transition state, including bond lengths and angles, which can offer insights into how the reaction proceeds.
For instance, a computational study on the reaction of hydroxyl radicals with benzoic acid identified the transition states for addition and hydrogen abstraction pathways, providing relative energies for each. rsc.org In another example, the mechanism of Ru-catalyzed decarboxylation and heteroarylation of aryl carboxylic acids was elucidated using DFT calculations, identifying the rate-determining step. acs.org While a specific study on this compound is not available, these examples demonstrate the capability of computational methods to predict reaction mechanisms for similar aromatic carboxylic acids.
Illustrative Relative Energies in a Reaction of Benzoic Acid with OH Radicals:
| Species | Relative Energy (kcal/mol) |
| o-add pre-reactant complexes | -2.85 |
| o-add transition states | 3.30 |
| o-add adducts | -18.92 |
| H-abs pre-reactant complexes | -2.87 |
| H-abs transition states | 3.90 |
| H-abs adducts | -11.67 |
Note: This data is from a study on the reaction of benzoic acid with hydroxyl radicals and is presented to illustrate the type of information that can be obtained from computational reaction mechanism studies. rsc.org "o-add" refers to addition at the ortho position, and "H-abs" refers to hydrogen abstraction.
In Silico Screening for Novel Biological Targets or Interaction Partners
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov For this compound, in silico screening could be employed to identify potential biological targets with which it might interact, thus suggesting potential therapeutic applications.
Molecular Docking is a key method in in silico screening. It predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The process involves predicting the binding mode and affinity of a ligand (in this case, this compound or its derivatives) within the active site of a target protein. The binding affinity is often estimated using a scoring function, which provides a numerical score that represents the strength of the interaction.
Several studies have utilized molecular docking to investigate the interaction of benzoic acid derivatives with various biological targets. For example, a molecular docking study of several benzoic acid derivatives against the SARS-CoV-2 main protease was conducted to evaluate their potential antiviral activity. nih.gov Another study used molecular docking to guide the lead optimization of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. nih.gov
Virtual Screening Libraries: The process of in silico screening involves searching through large chemical databases, which can contain millions of compounds. Some commonly used databases for virtual screening include:
ZINC15
PubChem
ChEMBL
DrugBank
While a specific in silico screening campaign for this compound has not been reported in the literature reviewed, the methodology is well-established and could be readily applied to this compound to explore its potential biological activities.
Illustrative Docking Scores of Benzoic Acid Derivatives against SARS-CoV-2 Main Protease:
| Compound | Docking Score (kcal/mol) |
| Benzoic acid | -29.59 |
| 4-Hydroxybenzoic acid | -33.12 |
| 3,4-Dihydroxybenzoic acid | -34.87 |
| Syringic acid | -37.25 |
| Gallic acid | -38.31 |
Note: This data is from a molecular docking study of various benzoic acid derivatives against the SARS-CoV-2 main protease and is intended to illustrate the type of output generated from such studies. nih.gov
Future Research Directions and Emerging Areas for 3 Hydroxy 2 Methylbenzoic Acid
Development of Novel and Sustainable Synthetic Methodologies for Industrial Research Applications
Current synthetic routes to 3-hydroxy-2-methylbenzoic acid often involve multi-step processes. google.comwipo.int Future research will prioritize the development of more efficient and environmentally friendly synthetic strategies suitable for industrial-scale production. This includes exploring novel catalytic systems, utilizing greener solvents, and optimizing reaction conditions to improve yield and reduce waste. google.comwipo.int A key goal is to develop cost-effective and sustainable methods that meet the growing demand for this compound in various applications. ijsrst.com
One patented method involves a multi-step process starting from 3-chloro-2-methylphenol (B1584042), proceeding through a Grignard reaction, and culminating in hydrogenation to yield this compound. google.com Another approach utilizes naphthalene (B1677914) as a starting material, involving sulfonation and reaction with alkalis at high temperatures. wipo.int The development of more streamlined and atom-economical syntheses remains a significant area of interest.
Exploration of Uncharted Biological Pathways and Therapeutic Modalities in Preclinical Research
While some biological activities of this compound and its derivatives have been reported, including antimicrobial and anti-inflammatory properties, a vast landscape of its biological interactions remains unexplored. chemimpex.comijsrst.comrasayanjournal.co.in Future preclinical research will delve into its mechanisms of action, seeking to identify novel biological pathways and molecular targets. This exploration could unveil new therapeutic applications for a range of diseases.
Researchers are particularly interested in its potential as a scaffold for developing new drugs. ijsrst.comrasayanjournal.co.in For instance, derivatives of similar hydroxybenzoic acids have been investigated for their potential in managing conditions like sickle cell disease and for their anti-cancer properties. rasayanjournal.co.inrsc.org Understanding how this compound interacts with biological systems at a molecular level is crucial for realizing its full therapeutic potential.
Integration with Advanced Materials Science for Hybrid Systems and Functional Nanomaterials
The unique chemical structure of this compound, featuring both hydroxyl and carboxyl functional groups, makes it an attractive candidate for integration into advanced materials. chemimpex.com Future research will focus on its use as a building block for creating novel hybrid systems and functional nanomaterials. Its ability to participate in the formation of coordination polymers, metal-organic frameworks (MOFs), and other complex architectures will be a key area of investigation.
For example, the principles of using organic linkers to create functional materials, as seen with benzoic anhydride (B1165640) derivatives in controlling mold growth or in the synthesis of naphthalenediimides for materials science applications, can be applied to this compound. acs.org The development of materials with tailored optical, electronic, or catalytic properties based on this compound could open doors to new technologies.
Role in Environmental Science Research (e.g., as a marker for specific processes, not degradation studies)
Beyond its direct applications, this compound and its isomers can serve as valuable chemical markers in environmental science. The formation and presence of hydroxylated benzoic acid derivatives can indicate specific industrial processes or natural degradation pathways of pollutants. nih.govresearchgate.net Future research will aim to establish clear correlations between the presence of this compound and specific anthropogenic or natural activities.
For instance, understanding the isomer distribution of hydroxylated benzoic acids resulting from the reaction of hydroxyl radicals with benzoic acid can provide insights into atmospheric and aquatic chemical processes. acs.org This knowledge can aid in monitoring pollution sources and understanding the environmental fate of aromatic compounds. However, it's important to distinguish this role from studies focused on its own degradation, as the emphasis here is on its utility as an indicator.
Application in Chemical Biology and Proteomics Research for Understanding Molecular Interactions
The field of chemical biology is increasingly utilizing small molecules to probe and understand complex biological processes. Future research will leverage this compound as a tool in chemical biology and proteomics to investigate molecular interactions. Its ability to be modified and incorporated into larger molecules makes it suitable for designing chemical probes to study enzyme activity, protein-ligand interactions, and cellular signaling pathways. nih.gov
Chemoproteomic approaches, which use covalent ligands to map protein interactions, could be adapted to utilize derivatives of this compound. nih.gov This could lead to the discovery of new protein targets and a deeper understanding of the molecular mechanisms underlying its biological effects.
Challenges and Opportunities in Interdisciplinary Research on this compound for Academic Advancement
The multifaceted nature of this compound presents both challenges and significant opportunities for interdisciplinary research. A primary challenge lies in fostering effective collaboration between chemists, biologists, materials scientists, and environmental scientists to fully exploit its potential. researchgate.net Overcoming the traditional silos between these disciplines is crucial for accelerating discovery.
Q & A
Q. What are the optimal synthetic routes for 3-hydroxy-2-methylbenzoic acid, and how can purity be ensured?
Methodological Answer: The synthesis of this compound (CAS 603-80-5) typically involves Friedel-Crafts alkylation or hydroxylation of pre-substituted benzoic acid derivatives. A validated route includes:
- Step 1 : Methylation of 3-hydroxybenzoic acid using dimethyl sulfate under controlled pH (8–9) to introduce the methyl group at the 2-position .
- Step 2 : Acidic workup and purification via recrystallization from ethanol/water mixtures (yield: ~70%) .
- Purity Assurance : Use HPLC (C18 column, mobile phase: 0.1% formic acid/acetonitrile) to verify purity (>98%). Confirm structure via H NMR (δ 2.3 ppm for methyl group, δ 12.1 ppm for carboxylic proton) and FTIR (broad O-H stretch at 3200–3500 cm) .
Q. How should researchers handle stability challenges during storage and experimental use?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via oxidation or photolysis. Desiccate to avoid hygroscopic clumping .
- In-Use Stability : Monitor thermal stability via differential scanning calorimetry (DSC), noting decomposition onset at ~180°C. For aqueous solutions, adjust pH to 5–6 (buffered) to minimize esterification or decarboxylation .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : C NMR confirms substitution patterns (e.g., carbons at 2-methyl: ~20 ppm; aromatic carbons: 110–150 ppm) .
- Mass Spectrometry : ESI-MS in negative mode ([M-H] at m/z 151) distinguishes it from isomers like 4-hydroxy-2-methylbenzoic acid .
- X-ray Crystallography : Resolve ambiguities in solid-state conformation (e.g., hydrogen-bonding networks) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial or enzyme inhibition) may arise from:
- Impurity Interference : Validate purity via LC-MS and compare with reference standards .
- Experimental Design : Use dose-response curves (IC/EC) with triplicate assays to assess reproducibility. For DNA-binding studies (e.g., intercalation), employ UV-vis titration and viscometry to quantify binding constants .
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict reactive sites and compare with experimental results .
Q. What advanced strategies exist for studying its environmental fate or metabolic pathways?
Methodological Answer:
- Degradation Studies : Use C-labeled this compound in soil/water microcosms to track mineralization (CO evolution) and metabolite identification via HRMS .
- Metabolomics : Incubate with hepatic microsomes (human/rat) and analyze phase I/II metabolites using UPLC-QTOF-MS. Compare with in silico predictions (e.g., MetaSite software) .
Q. How can researchers address challenges in quantifying trace amounts in complex matrices?
Methodological Answer:
- Sample Prep : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from biological fluids.
- Analytical Method : Develop a UHPLC-MS/MS method with deuterated internal standards (e.g., d-3-hydroxy-2-methylbenzoic acid) for precise quantification (LOQ: 0.1 ng/mL) .
Q. What mechanistic insights exist for its role in pharmaceutical intermediates?
Methodological Answer:
- Pharmacological Context : As a precursor to nelfinavir mesylate (HIV protease inhibitor), its hydroxyl and methyl groups influence steric interactions in enzyme binding .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., halogenation at the 4-position) and assay against target proteins (e.g., viral proteases) to optimize potency .
Q. How can computational tools enhance understanding of its reactivity?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict solubility and aggregation behavior.
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., DNA grooves, enzyme active sites) and validate with experimental binding assays .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
